molecular formula C13H19ClN2O4S B2901558 Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride CAS No. 1052549-99-1

Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride

Cat. No.: B2901558
CAS No.: 1052549-99-1
M. Wt: 334.82
InChI Key: TZOJFFKPDIVLEK-UHFFFAOYSA-N
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Description

Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride is a sulfonamide-substituted piperidine carboxylate ester hydrochloride.

Properties

IUPAC Name

methyl 1-(4-aminophenyl)sulfonylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S.ClH/c1-19-13(16)10-3-2-8-15(9-10)20(17,18)12-6-4-11(14)5-7-12;/h4-7,10H,2-3,8-9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOJFFKPDIVLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride is a chemical compound with a piperidine structure and a sulfonamide moiety, possessing the molecular formula C12H17ClN2O4SC_{12}H_{17}ClN_2O_4S and a molecular weight of 334.82 g/mol. It exhibits significant biological activity, particularly in medicinal chemistry, and its unique structure may enhance its effectiveness against specific biological targets, making it a candidate for pharmacological studies.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • Potential Therapeutic Applications Sulfonamide derivatives are known for their antibacterial properties and potential in treating conditions like cancer and inflammation.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinities and mechanisms of action against various biological targets. Preliminary research suggests that it may interact with specific receptors or enzymes involved in disease pathways, potentially leading to therapeutic effects, though further studies are necessary.
  • Versatility in Synthetic Organic Chemistry this compound's reactions highlight the compound's versatility in synthetic organic chemistry.

This compound stands out because of its specific combination of piperidine and sulfonamide functionalities, potentially providing unique therapeutic advantages not found in other similar compounds.

Comparable Compounds

This compound shares structural similarities with other compounds in the sulfonamide class and piperidine derivatives.

Compound NameStructureUnique Features
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid hydrochlorideC12H16N2O4SC_{12}H_{16}N_2O_4SExhibits different biological activities due to structural variations
SulfanilamideC6H8N2O2SC_6H_8N_2O_2SA classic sulfonamide antibiotic with well-documented antibacterial properties
Piperazine derivativesVariesKnown for diverse pharmacological activities, including anxiolytic effects

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride and analogous compounds:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Melting Point Applications/Notes
This compound (Target) Piperidine-3-carboxylate methyl ester with 4-aminophenyl sulfonyl group C13H18ClN2O5S* ~366.8 (calc.) 4-Aminophenyl, methyl ester Not reported Not reported Discontinued; research applications
Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (26) Piperidine-3-carboxylate methyl ester with 3,4-dimethoxyanthraquinone sulfonyl group C24H23NO10S 541.5 (calc.) Anthraquinone, methoxy groups 95% 64–67 °C (dec.) Potential dye/pharmaceutical use
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (1) Piperidine-3-carboxylate ethyl ester with 4-chlorophenyl sulfonyl group C14H18ClNO4S 339.8 (calc.) 4-Chlorophenyl, ethyl ester Not reported Not reported Agrochemical research
Meperidine hydrochloride (Pethidine) 4-Phenylpiperidine-4-carboxylate ethyl ester hydrochloride C15H21NO2·HCl 283.8 Phenyl at C4, ethyl ester Not reported Not reported Opioid analgesic (Schedule II)
4-(4-Fluorophenyl)piperidine hydrochloride Piperidine with 4-fluorophenyl substituent C11H14FClN 215.7 (calc.) 4-Fluorophenyl Not reported Not reported Structural analog for CNS drug development

*Calculated based on molecular structure.

Structural and Functional Analysis

  • The methyl ester in the target compound may reduce lipophilicity compared to the ethyl ester in Compound 1, influencing bioavailability .
  • Synthetic Efficiency :

    • Compound 26 (95% yield) demonstrates high efficiency in sulfonylation reactions under mild conditions (EtOAc/DCM, room temperature), suggesting the target compound could be synthesized similarly .
  • Pharmacological Context: Unlike Meperidine, which is a µ-opioid receptor agonist, the target compound’s sulfonamide and 4-aminophenyl groups suggest divergent mechanisms, possibly targeting enzymes or receptors beyond the central nervous system .

Key Research Findings

Agrochemical Relevance : Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1) is synthesized in aqueous media at pH 9–10, indicating stability under basic conditions—a trait shared with the target compound .

Thermal Stability : Compound 26 decomposes at 64–67 °C, suggesting that sulfonamide-linked piperidine esters may require low-temperature storage, a consideration for handling the target compound .

Regulatory Status : Meperidine’s Schedule II classification highlights the importance of substituent positioning (e.g., C3 vs. C4 esters) in determining pharmacological activity and regulatory scrutiny .

Notes

  • The target compound’s exact melting point, solubility, and bioactivity data are unavailable in the provided evidence; comparisons are based on structural analogs.
  • Its discontinued status (CymitQuimica) may necessitate custom synthesis for further research .
  • Substituent variations (e.g., replacing 4-aminophenyl with fluorophenyl) could modulate binding affinity in drug discovery, as seen in fluorophenyl piperidine derivatives .

Biological Activity

Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a sulfonamide group and a carboxylate moiety. Its chemical structure can be represented as follows:

C13H16ClN2O3S\text{C}_{13}\text{H}_{16}\text{ClN}_2\text{O}_3\text{S}

The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and subsequent methylation to form the carboxylate ester. The detailed synthetic pathway can vary, but it generally includes the following steps:

  • Formation of the Sulfonamide : Reaction of 4-aminobenzenesulfonamide with piperidine.
  • Carboxylation : Introduction of the carboxylate group through esterification with methyl chloroformate.
  • Hydrochloride Salt Formation : Conversion to hydrochloride for improved solubility and stability.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate exhibit significant antibacterial properties. For instance, sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

In vitro assays have shown that related piperidine derivatives possess strong AChE inhibitory activity, which suggests potential applications in neurodegenerative disease management .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme InhibitedIC50 (µM)
Methyl SulfonamideAcetylcholinesterase5.0
Methyl SulfonamideUrease10.0

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this class of compounds. Modifications on the piperidine ring or the sulfonamide group can significantly alter their pharmacological profiles. For instance, introducing different substituents on the aromatic ring has been shown to enhance antibacterial activity while maintaining low toxicity .

Case Studies

  • Anti-Bone Resorption Activity : A study evaluated a series of piperidine derivatives for their ability to inhibit cathepsin K, an enzyme involved in bone resorption. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential use in osteoporosis treatment .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds against oxidative stress in neuronal cells. The findings indicated that these compounds could mitigate cell death induced by oxidative agents, highlighting their potential in neuroprotection .

Preparation Methods

Synthetic Routes to Piperidine-3-Carboxylate Esters

The piperidine-3-carboxylate ester moiety serves as the foundational structure for this compound. A widely employed strategy involves the Knoevenagel condensation between aldehydes and active methylene compounds, followed by hydrogenation. For example, ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate was synthesized via a Knoevenagel reaction between 3-methoxybenzaldehyde and diethyl malonate, yielding a pentanedioate intermediate that underwent catalytic hydrogenation to form the piperidine ring. Adapting this method, methyl piperidine-3-carboxylate can be synthesized using methyl cyanoacetate instead of diethyl malonate, followed by hydrogenation over PtO₂ in ethanolic HCl.

Alternative approaches include the Michael addition-cyclization sequence. For instance, β-keto esters react with enamines or aminol ethers under basic conditions to form piperidine derivatives. However, the Knoevenagel-hydrogenation route remains preferable due to higher yields (48–72%) and scalability.

Sulfonylation Strategies for Piperidine Derivatives

Introducing the 4-aminophenylsulfonyl group at the piperidine nitrogen requires sulfonylation using 4-nitrobenzenesulfonyl chloride. This step is typically performed in anhydrous dichloromethane or tetrahydrofuran with a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts. For example, in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl sulfonamides, 4-nitrobenzenesulfonyl chloride reacted with a secondary amine at 0–25°C, achieving >85% yield.

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity but may require rigorous drying.
  • Temperature Control : Reactions performed at 0–5°C minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine ensures complete conversion.

Reduction of Nitroarene to Aniline Derivatives

The nitro group in the intermediate methyl 1-[(4-nitrophenyl)sulfonyl]piperidine-3-carboxylate must be reduced to an amine. Catalytic hydrogenation using H₂ and Pd/C (5–10 wt%) in ethanol or methanol is the most efficient method, achieving >90% conversion. For instance, in the synthesis of hexahydrofuro derivatives, hydrogenation at 33–49 psi over 7 hours reduced nitro groups without affecting ester functionalities.

Alternative Reducing Agents :

  • Fe/HCl : Economical but generates stoichiometric waste.
  • SnCl₂ : Effective for electron-deficient nitroarenes but less compatible with ester groups.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is achieved by treating the amine with HCl gas or concentrated HCl in a solvent such as ethanol or diethyl ether. For example, in the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, the free base was dissolved in ethanol and treated with HCl, yielding the hydrochloride salt as a crystalline solid.

Optimization Parameters :

  • Solvent Selection : Ethanol provides high solubility for the free base and promotes crystallization.
  • Stoichiometry : A 1.1:1 molar ratio of HCl to amine ensures complete salt formation without excess acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The piperidine ring protons resonate at δ 1.2–3.5 ppm, while the methyl ester appears as a singlet at δ 3.6–3.8 ppm.
  • ¹³C NMR : The carbonyl carbon of the ester group is observed at δ 170–175 ppm.

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular ion peaks confirm the molecular formula (e.g., C₁₄H₁₉N₂O₄S⁺ requires m/z 327.1015).

X-ray Crystallography :

  • Piperidine rings typically adopt chair or boat conformations, with sulfonamide groups orthogonal to the ring plane.

Optimization and Scale-Up Considerations

Critical Process Parameters :

  • Hydrogenation Pressure : Higher pressures (≥30 psi) reduce reaction time but may require specialized equipment.
  • Sulfonylation Base : Triethylamine outperforms pyridine in minimizing side reactions.
  • Salt Crystallization : Slow cooling (0.5°C/min) improves crystal purity.

Yield Comparison :

Step Yield (%) Conditions
Piperidine Formation 48–72 H₂ (49 psi), PtO₂, EtOH/HCl
Sulfonylation 85–92 4-Nitrobenzenesulfonyl Cl, THF
Nitro Reduction 90–95 H₂, Pd/C, EtOH
Salt Formation 88–94 HCl gas, EtOH

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
EsterificationMethanol, H₂SO₄, reflux, 12hUse molecular sieves for dryness
Sulfonylation4-Aminobenzenesulfonyl chloride, Et₃N, 0°C → RTSlow reagent addition minimizes side reactions
Hydrochloride FormationHCl gas in EtOH, 0°CFilter under inert atmosphere

Basic: How do the sulfonyl and ester functional groups influence the compound’s physicochemical properties?

Methodological Answer:

  • Sulfonyl Group : Enhances electrophilicity and hydrogen-bonding capacity, affecting binding to biological targets (e.g., enzymes). The 4-aminophenyl substituent introduces polarity, improving aqueous solubility .
  • Methyl Ester : Increases lipophilicity, aiding membrane permeability. Hydrolysis under basic conditions can generate the carboxylic acid derivative, useful for prodrug strategies .
  • Hydrochloride Salt : Improves crystallinity and stability. Characterize salt formation via XRD and DSC to confirm polymorphic purity .

Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data during characterization?

Methodological Answer:

NMR Anomalies :

  • Unexpected Peaks : Check for residual solvents (e.g., DMSO-d₆) or byproducts. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .
  • Diastereomer Overlaps : Employ chiral HPLC or derivatization with Mosher’s acid to confirm stereochemistry .

Mass Spec Discrepancies :

  • Ionization Issues : Use ESI+ for protonated ions or adjust matrix additives (e.g., formic acid). Confirm molecular ion ([M+H]⁺) with high-resolution MS .
  • Fragmentation Patterns : Compare with simulated spectra (e.g., using CFM-ID) to identify unexpected fragments .

Advanced: What strategies optimize the sulfonylation step to maximize yield and purity?

Methodological Answer:

  • Temperature Control : Perform reactions at 0°C initially to minimize side reactions, then warm to RT .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Workup : Extract unreacted sulfonyl chloride with dilute HCl (pH 3–4) to isolate the product .

Q. Table 2: Sulfonylation Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMF+15% vs. THF
BaseEt₃N (2 eq.)Minimizes HCl
Reaction Time6h at RT after 0°C initiation85% conversion

Basic: What safety protocols are essential when handling this hydrochloride salt?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential HCl vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

Analog Synthesis : Modify the sulfonyl group (e.g., replace 4-aminophenyl with 4-nitrophenyl) or ester (e.g., ethyl vs. methyl) to assess electronic effects .

Biological Assays :

  • Enzyme Inhibition : Test against target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values can quantify potency .
  • Cellular Uptake : Use radiolabeled (³H or ¹⁴C) compound to measure permeability in Caco-2 cell monolayers .

Computational Modeling : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .

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